

A Technical Guide to rac α -Methadol-d3: Properties, Analysis, and Mechanism

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Compound of Interest

Compound Name: *rac α -Methadol-d3*

Cat. No.: B570774

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Introduction: **rac α -Methadol-d3** is the deuterated analog of α -methadol, a synthetic opioid analgesic.[1][2] The incorporation of three deuterium atoms ('d3') enhances its utility in specific scientific applications, primarily as an internal standard for quantitative analysis in mass spectrometry-based assays.[1] Its structural similarity to methadone and methadol makes it an invaluable tool for researchers in pharmacology and analytical chemistry, enabling precise quantification of these compounds and their metabolites in biological samples.[1] This guide provides an in-depth overview of the molecular characteristics, analytical methodologies, and pharmacological context of **rac α -Methadol-d3**.

Core Compound Data

The fundamental physicochemical properties of **rac α -Methadol-d3** are summarized below. This data is critical for analytical method development, dosage formulation, and metabolic studies.

Property	Value	Source(s)
Molecular Weight	314.487 g/mol (also cited as 314.5 g/mol)	[1][3]
Chemical Formula	C ₂₁ D ₃ H ₂₆ NO	[1]
CAS Number	1217842-77-7	[1][3]
IUPAC Name	(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol	[1]
Synonyms	Alfametadol-d3, α-Methadol-d3	[2]
InChI Key	QIRAYNIFEOXSPW-FULVYNFCSA-N	[1]

Experimental Protocols & Methodologies

The primary application of **rac α-Methadol-d3** is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantitative technique.[1]

Protocol: Quantification of Opioids in Biological Matrices via Isotope Dilution LC-MS/MS

This protocol outlines a general procedure for using **rac α-Methadol-d3** to quantify a target analyte (e.g., α-methadol or methadone) in a plasma sample.

1. Sample Preparation:

- Thaw plasma samples at room temperature.
- To a 100 µL aliquot of the plasma sample, add a known, precise amount of **rac α-Methadol-d3** solution (the internal standard). The concentration of the internal standard should be close to the expected concentration of the analyte.
- Vortex the sample briefly to ensure homogeneity.

2. Protein Precipitation & Extraction:

- Add 300 μL of ice-cold acetonitrile to the plasma/internal standard mixture to precipitate proteins.
- Vortex the sample vigorously for 1 minute.
- Centrifuge the sample at 10,000 $\times g$ for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase (e.g., 100 μL of 50:50 methanol:water) for analysis.

3. LC-MS/MS Analysis:

- Instrumentation: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix components.
- Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Monitor at least two specific precursor-to-product ion transitions for the target analyte.
- Simultaneously, monitor the corresponding transitions for the deuterated internal standard (**rac α -Methadol- d_3**). The precursor ion for the d_3 -analog will have a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated analyte.

4. Data Analysis:

- Generate a calibration curve by analyzing standards of known analyte concentrations spiked with the same amount of internal standard.
- Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Calculate the concentration of the analyte in the unknown samples by comparing its peak area ratio to the calibration curve. The use of the isotopic internal standard corrects for variations in sample recovery and instrument response.^[1]

Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical flow of the IDMS protocol described above.

Isotope Dilution Mass Spectrometry (IDMS) experimental workflow.

Pharmacological Signaling Pathway

rac α -Methadol-d3 is not used therapeutically; however, its non-deuterated parent compound, α -methadol, is a synthetic opioid that acts as a μ -opioid receptor agonist.[2] The mechanism of action for μ -opioid agonists involves coupling with G-protein receptors to modulate downstream cellular signaling.[4][5] The binding of an agonist like α -methadol initiates a cascade that leads to analgesia and other opioid effects.

The key steps in this pathway are:

- **Agonist Binding:** The opioid agonist binds to the extracellular domain of the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR).
- **G-Protein Activation:** This binding induces a conformational change in the receptor, which activates an associated intracellular G-protein complex by stimulating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the $G\alpha$ subunit.[4][5]
- **Effector Modulation:** The activated $G\alpha$ and $G\beta\gamma$ subunits dissociate and interact with downstream effectors:
 - **Inhibition of Adenylyl Cyclase:** The $G\alpha_i$ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - **Ion Channel Regulation:** The $G\beta\gamma$ subunit directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[4] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.
- **Cellular Response:** The combined effect of reduced cAMP and changes in ion flow decreases neuronal excitability, which inhibits the transmission of pain signals.

Diagram of μ -Opioid Receptor Signaling

This diagram visualizes the G-protein-mediated signaling cascade following receptor activation.

Simplified μ -opioid receptor G-protein signaling pathway.

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